molecular formula C19H14O6 B190898 Daidzein diacetate CAS No. 3682-01-7

Daidzein diacetate

Cat. No.: B190898
CAS No.: 3682-01-7
M. Wt: 338.3 g/mol
InChI Key: OHNNFNBOPWLDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .


Synthesis Analysis

The synthesis of this compound has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .


Molecular Structure Analysis

This compound has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .

Scientific Research Applications

  • Pharmacological and Nanotechnological Applications : Daidzein has been studied for its pharmacological applications in treating disorders like oxidative stress, cancer, obesity, cardiovascular diseases, neuroprotection, diabetes, ovariectomy, anxiety, and inflammation. Nanotechnology-based formulations have been investigated to improve its solubility, permeability, and bioavailability (Singh et al., 2023).

  • Biotransformation and Anti-allergic Activity : Research on the biotransformation of daidzein to its glucoside forms using Phytolacca americana has shown that daidzein glucosides exhibit higher inhibitory activity against histamine release, suggesting potential anti-allergic applications (Fujitaka et al., 2017).

  • Diabetic Retinopathy Management : Daidzein has been evaluated for its effectiveness in managing diabetic retinopathy. It showed potential in protecting the retina from damage in hyperglycemic conditions, suggesting its use as a treatment option for this condition (Laddha & Kulkarni, 2020).

  • Anti-breast Cancer Potential : Daidzein and its metabolites like equol have been studied for their potential in inhibiting the growth of mammary tumors in rodents, indicating a possibility for breast cancer therapy (Liu et al., 2012).

  • Myocardial Injury Prevention : Studies have explored daidzein's role in reducing myocardial injury in ischemia/reperfusion models by inhibiting NF-kappaB activation. This suggests its potential in treating heart-related injuries (Kim et al., 2009).

  • Effects on Penile Cavernosal Structures : Research on daidzein's effects on cavernosal components in rats has shown alterations that could suggest potential implications for erectile dysfunction (Huang et al., 2008).

  • Neuroprotective Effects : Daidzein extracted from Pueraria lobate Radix has shown neuroprotective effects in stroke models, indicating its potential in stroke therapy (Zheng et al., 2022).

  • Diabetic Cardiomyopathy Mitigation : Daidzein has been evaluated for its ability to mitigate diabetic cardiomyopathy by inhibiting oxidative stress in cardiac tissue (Laddha & Kulkarni, 2021).

  • Overall Pharmacological Effects : Daidzein has been reported to play a significant role in preventing and treating diseases like cancer, cardiovascular disease, diabetes, osteoporosis, skin disease, and neurodegenerative disease (Sun et al., 2016).

  • Cholesterol Homeostasis in Stroke : Daidzein's role in enhancing cholesterol homeostasis and promoting functional recovery in chronic stroke has been investigated, suggesting its utility in stroke treatment (Kim et al., 2015).

Mechanism of Action

Target of Action

Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.

Mode of Action

Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.

Biochemical Pathways

Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.

Result of Action

Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .

Safety and Hazards

When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .

Biochemical Analysis

Biochemical Properties

Daidzein diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound binds to estrogen receptor beta (ERβ), mimicking the effects of natural estrogens. This binding can influence gene expression and cellular responses. Additionally, this compound has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cell signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . In normal cells, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to estrogen receptors, particularly estrogen receptor beta (ERβ), and modulates gene expression by acting as a transcription factor. Additionally, this compound can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450s. The primary metabolic pathways include hydroxylation, methoxylation, and acetylation . These metabolic transformations can influence the bioavailability and biological activity of this compound. Additionally, the compound can interact with cofactors such as NADPH, which are essential for its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the mitochondria, where it can induce apoptosis through the mitochondrial pathway . Additionally, this compound can be found in the nucleus, where it interacts with estrogen receptors and modulates gene expression. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNFNBOPWLDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438726
Record name Daidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-01-7
Record name Daidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of daidzein (2.0 g, 7.9 mmol), acetic anhydride (10 ml) and pyridine (2 ml) was heated on an oil bath at 105-110 C. for 1 h. After cooling the mixture to room temperature, it was stirred for a further 30 min during which time the diacetate crystallised from the solution. The product was filtered, washed thoroughly with water and recrystallised from methanol to yield daidzein diacetate as colourless prisms (2.4 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of daidzein (1.0 g, 3.9 mmol), acetic anhydride (5 ml) and pyridine (5 ml) was left in the dark at room temperature for 24 h. The reaction mixture was poured into water (100 ml), stirred for 2 h and then extracted with dichloromethane (3×50 ml). The dichloromethane layer was washed with water, dried over anhydrous sodium sulfate and evaporated. The white residue was crystallised from methanol to yield daidzein diacetate as white prisms (1.1 g, 83%). 1H NMR (CDCl3): δ 2.32 (s, 3H, OCOCH3), 2.36 (s, 3H, OCOCH3), 7.18 (d, 2H, J 9.2 Hz, ArH), 7.19 (d, 1H, J 9.0 Hz, H6), 7.31 (d, 1H, J 2.0 Hz H8), 7.59 (d, 2H, J 9.2 Hz, ArH), 8.00 (s, 1H, H2), 8.33 (d, 2H, J 8.2 Hz, ArH).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daidzein diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Daidzein diacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Daidzein diacetate
Reactant of Route 4
Reactant of Route 4
Daidzein diacetate
Reactant of Route 5
Reactant of Route 5
Daidzein diacetate
Reactant of Route 6
Daidzein diacetate
Customer
Q & A

Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?

A1: When this compound is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []

Q2: How does the biotransformation of this compound impact its biological activity?

A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of this compound biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.